(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide is a chemical compound belonging to the family of aromatic carboxylic acid amides. It has the molecular formula C16H17NO2S and a molecular weight of 287.38 g/mol. The compound features a cinnamamide backbone with a thiophene ring and a hydroxyl group attached to the propyl chain.
Preparation Methods
The synthesis of (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide typically involves the reaction of cinnamic acid derivatives with thiophene-containing alcohols under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the amide bond. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide can be compared with other similar compounds, such as:
N-(3-hydroxypropyl)cinnamamide: Lacks the thiophene ring, which may affect its chemical and biological properties.
N-(3-thiophen-3-yl)propyl)cinnamamide: Lacks the hydroxyl group, which may influence its reactivity and interactions.
N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide: Contains a benzamide backbone instead of a cinnamamide backbone, which may alter its properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMVUMWWNGWTJW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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